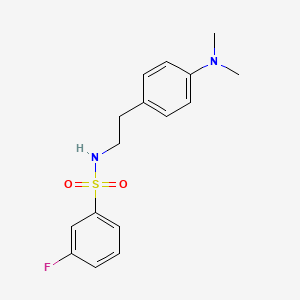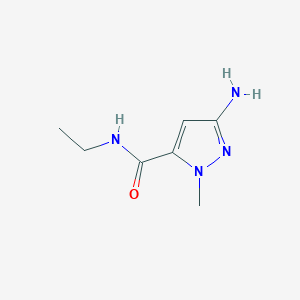
3-amino-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorophenyl benzamide compounds involves various chemical reactions that offer insights into the methodologies applicable to 3-amino-N-(3-fluorophenyl)benzamide. For instance, the activation-deactivation of inter-peptide bonds induced by the position of the halogen atom in the benzene ring of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showcases the intricate balance of molecular interactions during synthesis (Moreno-Fuquen et al., 2022).
Molecular Structure Analysis
The disorder induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide highlights the complexity of its molecular structure. This phenomenon, driven by the disorder in the crystal structure, results in different modifications of the compound, illustrating the impact of molecular conformations on its physical form (Chopra & Row, 2008).
Chemical Reactions and Properties
3-amino-N-(3-fluorophenyl)benzamide's chemical properties are characterized by its reactivity in various chemical reactions. The study on solvent-free synthesis and spectral linearity of related compounds sheds light on the reactivity under different conditions, which is crucial for understanding its chemical behavior (Thirunarayanan & Sekar, 2013).
Physical Properties Analysis
Investigations into the physical properties of 3-fluoro-N-(3-fluorophenyl)benzamide, such as its occurrence of concomitant polymorphism, reveal important aspects of its stability and form. The distinct crystalline forms, influenced by molecular packing and hydrogen bonding, contribute to our understanding of its solid-state characteristics (Chopra & Row, 2008).
Applications De Recherche Scientifique
Crystallography and Molecular Structure
- Disorder-Induced Polymorphism : 3-fluoro-N-(3-fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. It has two forms - the plate form (Form I) and the needle form (Form II), each crystallizing in different space groups. This polymorphism is driven by subtle variations in hydrogen bonds and weak interactions (Chopra & Row, 2008).
Pharmacology and Drug Development
- Histone Deacetylase (HDAC) Inhibitors : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 3-amino-N-(3-fluorophenyl)benzamide, has been identified as a potential HDAC inhibitor, showing promise in cancer treatment (Zhou et al., 2008).
- Anti-HIV and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones, related to 3-amino-N-(3-fluorophenyl)benzamide, have been synthesized and showed potential as anti-HIV-1 and CDK2 inhibitors (Makki et al., 2014).
Synthesis and Chemical Properties
- Microwave-Assisted Fries Rearrangement : The efficient synthesis of related compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through a microwave-assisted Fries rearrangement, indicating the potential for novel synthetic routes in related compounds (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activity
- Antipathogenic Activity : New thiourea derivatives structurally related to 3-amino-N-(3-fluorophenyl)benzamide demonstrated significant antipathogenic activities, particularly against biofilm-forming bacteria (Limban et al., 2011).
- Antioxidant Potential : Amino-substituted benzamide derivatives, akin to 3-amino-N-(3-fluorophenyl)benzamide, have shown potent antioxidant activities by scavenging free radicals. This was further elucidated through electrochemical oxidation mechanisms (Jovanović et al., 2020).
Molecular Imaging and Diagnosis
- Alzheimer's Disease : A compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally similar to 3-amino-N-(3-fluorophenyl)benzamide, was used as a molecular imaging probe for studying serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUKPPSBDQENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)


